2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a chemical compound that belongs to the class of benzamides. This compound features a distinctive structure characterized by the presence of two fluorine atoms on the benzene ring and a pyrazole moiety linked through an oxane (tetrahydrofuran) group. Its unique molecular configuration suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound is synthesized from readily available precursors such as 2,6-difluorobenzoic acid and oxan-2-ylmethyl derivatives. It falls under the category of fluorinated compounds, which are known for their enhanced biological activity and stability compared to their non-fluorinated counterparts. The presence of the oxane and pyrazole groups may also classify it among heterocyclic compounds, which are widely studied for their diverse pharmacological properties.
The synthesis of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves several key steps:
This multi-step synthesis may require optimization for yield and purity, often involving purification techniques such as recrystallization or chromatography.
The molecular formula of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is with a molecular weight of approximately 270.26 g/mol.
The compound can be represented using various structural notations:
InChI=1S/C13H14F2N2O2/c14-10-4-3-9(12(17)15)5-11(10)13(18)16-6-7-19-8-6/h3-5,8H,6-8H2,(H,17,18)
2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo several chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in drug development.
The mechanism of action for 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with biological targets such as enzymes or receptors:
The precise mechanism will depend on the specific biological context and target interaction studies.
The physical properties of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
Chemical properties include:
Property | Value |
---|---|
Molecular Weight | 270.26 g/mol |
pKa | Not specified |
LogP | Not specified |
These properties influence the compound's behavior in biological systems and its potential applications.
Scientific Uses
The unique structure of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide suggests several potential applications:
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.:
CAS No.: